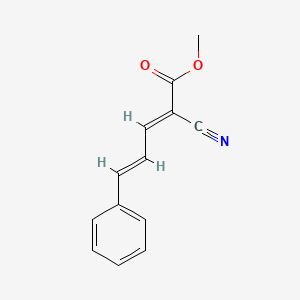

(2E,4E)-2-Cyano-5-phenyl-penta-2,4-dienoic acid methyl ester

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“(2E,4E)-2-Cyano-5-phenyl-penta-2,4-dienoic acid methyl ester” is a chemical compound with the molecular formula C12H12O2 . It is a type of ester, which are widely distributed in natural products, pharmaceuticals, and fine chemicals .

Synthesis Analysis

The synthesis of esters like “(2E,4E)-2-Cyano-5-phenyl-penta-2,4-dienoic acid methyl ester” can be achieved through various methods. One traditional method is the Fisher esterification, which involves the dehydrative coupling of carboxylic acids with alcohols . Another method involves the interconversion of carboxylic acid derivatives, such as acylation of alcohols with acid halides or acid anhydrides, transesterification, and alcoholysis of amides . Recently, photo-induced transformations have gained attention in synthetic organic chemistry, and many research groups have shown interest in the synthesis of esters by photocatalytic strategies .Molecular Structure Analysis

The molecular structure of “(2E,4E)-2-Cyano-5-phenyl-penta-2,4-dienoic acid methyl ester” can be analyzed using various spectroscopic techniques. The compound has a molecular weight of 188.223 Da .Chemical Reactions Analysis

Esters, including “(2E,4E)-2-Cyano-5-phenyl-penta-2,4-dienoic acid methyl ester”, can undergo a variety of chemical reactions. The reaction mechanisms mainly involve single electron transfer, energy transfer, or other radical procedures .Physical And Chemical Properties Analysis

The physical and chemical properties of “(2E,4E)-2-Cyano-5-phenyl-penta-2,4-dienoic acid methyl ester” can be determined using various analytical techniques. The compound has a molecular weight of 188.223 Da .科学的研究の応用

Photocatalytic Synthesis of Ester Derivatives

Esters play a crucial role in natural products, pharmaceuticals, and fine chemicals. They serve as building blocks for drugs like clopidogrel, methylphenidate, fenofibrate, and more . Researchers have explored photochemical strategies to synthesize esters. Organic photocatalysts, such as fac-Ir(ppy)3, Ru(bpy)3(PF6)2, and Eosin Y, facilitate the formation of ester derivatives through light irradiation. These reactions involve single electron transfer, energy transfer, or radical mechanisms .

Lactone Formation via Intramolecular Condensation

Compared to traditional methods, intramolecular condensation of acids and alcohols provides a novel protocol for preparing lactones without the need to prepare both acids and alcohols within the same molecule . This approach offers synthetic versatility.

Acylation Reactions

Recent research has demonstrated acyl-transfer catalysis using tropolonate salts to form ester derivatives. By combining various alcohols and acid anhydrides, this method enables efficient esterification .

Horticultural Applications

While not widely explored, esters can impact plant growth and development. For instance, indole-3-butyric acid (IBA) undergoes peroxisomal β-oxidation to produce indole-3-acetic acid (IAA), an active auxin involved in plant hormone signaling . Investigating the effects of ester derivatives on plant physiology could yield valuable insights.

将来の方向性

The future directions in the research and application of “(2E,4E)-2-Cyano-5-phenyl-penta-2,4-dienoic acid methyl ester” and similar esters could involve the development of more efficient synthesis methods, exploration of new reaction mechanisms, and investigation of their potential applications in various fields .

作用機序

Target of Action

The primary targets of (2E,4E)-2-Cyano-5-phenyl-penta-2,4-dienoic acid methyl ester are currently unknown. This compound is a type of ester, which are widely distributed in natural products, pharmaceuticals, and fine chemicals . Ester derivatives are important building blocks in pharmaceuticals .

Mode of Action

Esters are known to undergo reactions involving mainly single electron transfer, energy transfer, or other radical procedures .

Biochemical Pathways

Esters are known to be involved in a variety of biochemical reactions, including esterification, acylation of alcohols with acid halides or acid anhydrides, transesterification, and alcoholysis of amides .

Result of Action

As an ester, it may participate in various biochemical reactions, leading to diverse effects depending on the specific context .

特性

IUPAC Name |

methyl (2E,4E)-2-cyano-5-phenylpenta-2,4-dienoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2/c1-16-13(15)12(10-14)9-5-8-11-6-3-2-4-7-11/h2-9H,1H3/b8-5+,12-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWGMHVHTDDLNEA-LRELXJSQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=CC=CC1=CC=CC=C1)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C(=C/C=C/C1=CC=CC=C1)/C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2-Methoxyphenoxy)-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]acetamide](/img/structure/B2771500.png)

![1-(4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-dimethylpropan-1-one](/img/structure/B2771502.png)

![N-[2-(4-ethylpiperazin-1-yl)-2-pyridin-3-ylethyl]-4-methoxybenzenesulfonamide](/img/structure/B2771504.png)

![N-(4-phenoxyphenyl)-2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2771505.png)

![N-{[2-(phenoxymethyl)-1,3-thiazol-4-yl]methyl}prop-2-enamide](/img/structure/B2771508.png)

![ethyl 2-{[3-(benzoylamino)-1H-1,2,4-triazol-5-yl]sulfanyl}acetate](/img/structure/B2771512.png)

![N-benzyl-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide](/img/structure/B2771517.png)

![N-(3-acetylphenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2771521.png)